2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
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Description
The compound “2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile” is a complex organic molecule that contains several functional groups including a difluoromethyl group, a pyrimidine ring, and a piperazine ring. Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrimidine derivatives are often synthesized through reactions involving organolithium reagents . The difluoromethyl group could potentially be introduced through late-stage difluoromethylation processes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a difluoromethyl group. The exact structure would need to be determined through techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrimidine ring, the piperazine ring, and the difluoromethyl group. Pyrimidine rings can undergo a variety of reactions, including nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Future Directions
Future research could focus on further exploring the potential biological activities of this compound, such as its potential neuroprotective and anti-inflammatory effects . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . Another related compound, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative, has been identified as an acetylcholinesterase inhibitor .
Mode of Action
For instance, a 2-(4-phenylpiperazin-1-yl)pyrimidine derivative exhibited inhibitory activity against acetylcholinesterase, with a mixed-type inhibition mechanism of competitive and non-competitive inhibition .
Biochemical Pathways
Related compounds have shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N7/c1-10-20-12(14(16)17)8-13(21-10)23-4-6-24(7-5-23)15-19-3-2-11(9-18)22-15/h2-3,8,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSHKVTFYCOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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